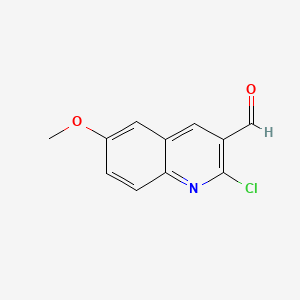

2-Chloro-6-methoxyquinoline-3-carbaldehyde

Description

General Overview of the Quinoline (B57606) Heterocyclic System in Medicinal Chemistry

Quinoline, a molecule composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. orientjchem.orgnih.gov This bicyclic framework is not merely a chemical curiosity but is found in numerous natural products, most famously the Cinchona alkaloids like quinine. rsc.orgnih.gov The synthetic versatility of the quinoline ring allows for the creation of a vast library of derivatives, which has facilitated its exploration across a wide spectrum of biological and biochemical activities. nih.goveurekaselect.com This adaptability has made the quinoline system a central focus in the development of new therapeutic agents. benthamscience.comnih.gov

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets, leading to a range of pharmacological activities. tandfonline.comtandfonline.com The quinoline nucleus is a prime example of such a scaffold. tandfonline.comnih.gov Its apparent effectiveness and "druggability" support its status as a privileged structure. tandfonline.com The quinoline moiety offers a readily accessible and well-understood template for designing new drugs, with established synthetic pathways allowing for precise structural optimization. tandfonline.comnih.gov This has resulted in a significant number of approved drugs and clinical candidates incorporating the quinoline core. tandfonline.comtandfonline.com

The chemical flexibility of the quinoline scaffold has given rise to derivatives with an exceptionally broad range of therapeutic properties. nih.govbiointerfaceresearch.comwisdomlib.org These compounds have been extensively studied and developed for various medical applications, demonstrating the remarkable pharmacological odyssey of this heterocyclic system. orientjchem.org

The following table provides examples of prominent drugs based on the quinoline scaffold and their primary therapeutic applications.

| Drug Name | Pharmacological Activity |

| Chloroquine (B1663885) | Antimalarial |

| Quinine | Antimalarial |

| Mefloquine | Antimalarial |

| Ciprofloxacin | Antibacterial |

| Montelukast | Antiasthma |

| Camptothecin (B557342) | Anticancer |

| Bedaquiline | Antitubercular |

| Dibucaine | Local Anesthetic |

Quinoline derivatives have shown significant potential as antimicrobial agents. nih.govresearchgate.net The development of fluoroquinolones, such as ciprofloxacin, marked a major advancement in antibacterial therapy. rsc.org These agents are highly effective against a range of Gram-positive and Gram-negative bacteria. researchgate.net Research continues to explore novel quinoline-based compounds to combat the growing challenge of drug resistance in bacteria. rsc.orgnih.gov Beyond their antibacterial effects, many quinoline derivatives also exhibit potent antifungal activity against various fungal pathogens, making them a dual threat to microbial infections. nih.govbenthamdirect.commdpi.com

Historically, the most profound impact of quinoline derivatives has been in the fight against malaria. nih.govglobalresearchonline.net Quinine, isolated from Cinchona bark, was the first effective treatment for the disease. rsc.org This led to the development of synthetic quinolines like chloroquine and mefloquine, which became mainstays of malaria chemotherapy for decades. biointerfaceresearch.comglobalresearchonline.net The quinoline core is central to the mechanism of action for many of these drugs, which often involves interfering with the parasite's metabolism of heme. nih.govmdpi.com Although resistance is a major issue, research into new quinoline-based hybrids and derivatives continues to be a vital strategy in developing next-generation antimalarials. nih.govnih.govresearchgate.net Furthermore, certain quinoline derivatives have been investigated for their potential anti-HIV activity, adding another dimension to their anti-infective profile. rsc.orgresearchgate.netresearchgate.net

The quinoline scaffold is a key component in a number of anticancer agents. nih.goveurekaselect.comtandfonline.com Quinoline-based compounds exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases and protein kinases, which are critical for cancer cell growth and proliferation. tandfonline.comglobalresearchonline.net Natural products like camptothecin and its synthetic analogs are notable examples of quinoline-containing topoisomerase inhibitors used in cancer therapy. ekb.eg Numerous synthetic quinoline derivatives have been developed and studied as potential antitumor agents, targeting specific signaling pathways involved in cancer progression. nih.govresearchgate.net In addition to their role in oncology, quinoline derivatives have also been recognized for their anti-inflammatory properties. rsc.orgbiointerfaceresearch.comwisdomlib.org

The therapeutic reach of quinolines extends to other areas as well. Certain derivatives have been explored for neuroprotective applications. The antiasthmatic drug montelukast, which contains a quinoline core, is widely used in the management of asthma. nih.gov

Diverse Pharmacological Activities Associated with Quinoline Derivatives

Specific Focus on 2-Chloroquinoline-3-carbaldehyde (B1585622) Analogs in Synthetic and Medicinal Chemistry Research.nih.govnih.govrsc.org

The utility of 2-chloroquinoline-3-carbaldehyde and its analogs is a subject of extensive research, primarily due to their dual reactivity which allows for the sequential or one-pot synthesis of diverse heterocyclic scaffolds. nih.govresearchgate.net

2-Chloroquinoline-3-carbaldehyde analogs are considered powerful synthons in organic chemistry. nih.gov The term "synthon" refers to a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. The reactivity of these quinoline derivatives is centered on two key functional groups: the aldehyde and the chloro group. newsama.com

The aldehyde group is susceptible to a variety of reactions, including:

Condensation Reactions: It readily reacts with amines, hydrazines, and active methylene (B1212753) compounds to form Schiff bases, hydrazones, and other condensation products. rsc.orgsemanticscholar.org These reactions are fundamental steps in the synthesis of more complex heterocyclic rings. nih.gov

Reduction and Oxidation: The aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid, providing further pathways for functional group manipulation. semanticscholar.org

The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functionalities, such as amino, alkoxy, and cyano groups, further expanding the synthetic possibilities. nih.govnewsama.com

A primary application of 2-chloroquinoline-3-carbaldehyde analogs is in the synthesis of fused and binary heterocyclic systems. nih.govrsc.org These are complex molecules where the quinoline ring is fused with other ring systems, often leading to compounds with significant biological activity. nih.gov

For instance, 2-Chloro-6-methoxyquinoline-3-carbaldehyde has been used as a precursor in the synthesis of pyrazolo[3,4-b]quinolines. nih.gov This is achieved through condensation with phenylhydrazine (B124118) to form a Schiff base, followed by an intramolecular cyclization. nih.govrsc.org Other examples include the synthesis of:

Pyrrolo[3,4-b]quinolinones nih.gov

Tetrahydrodibenzo[b,g] nih.govrsc.orgnaphthyridines nih.gov

Thieno[2,3-b]quinoline derivatives

These fused systems are of great interest in medicinal chemistry as they can interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents. nih.gov

| Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|

| Hydrazine (B178648) hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

| Phenyl hydrazine | 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | nih.govrsc.org |

| Formamide (B127407) and formic acid | 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | nih.gov |

| 4-Hydroxy-2H-chromen-2-one and substituted anilines | Tetrahydrodibenzo[b,g] nih.govrsc.orgnaphthyridin-1(2H)-ones | nih.gov |

Rationale for Comprehensive Academic Investigation of this compound.nih.govnih.govrsc.org

The continued and comprehensive academic investigation of this compound and its analogs is driven by several key factors. The inherent reactivity and versatility of these compounds make them ideal starting materials for the synthesis of a vast array of novel heterocyclic compounds. nih.govresearchgate.net The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov

The exploration of new synthetic methodologies involving these quinoline aldehydes can lead to more efficient and environmentally friendly routes to valuable molecules. researchgate.net Furthermore, the systematic synthesis and biological evaluation of derivatives of this compound contribute to a deeper understanding of structure-activity relationships, which is crucial for the rational design of new drugs. nih.gov The potential for discovering compounds with novel therapeutic properties remains a strong impetus for ongoing research in this area. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-6-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQOMBXDCIPJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351035 | |

| Record name | 2-chloro-6-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-29-3 | |

| Record name | 2-Chloro-6-methoxyquinoline-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-6-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxyquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 2 Chloro 6 Methoxyquinoline 3 Carbaldehyde

Vilsmeier-Haack Formylation as a Key Synthetic Approach

The Vilsmeier-Haack reaction stands as a powerful and versatile tool for the formylation of activated aromatic and heteroaromatic compounds. ijpcbs.comiaamonline.org Its application in the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides is a well-established and efficient method. researchgate.net The reaction essentially involves an electrophilic substitution on an electron-rich aromatic ring using a halomethyleniminium salt, commonly known as the Vilsmeier reagent. ijsr.netijpcbs.com

Reaction of Acetanilides with Vilsmeier Reagent (DMF/POCl₃ or SOCl₂)

The core of this synthetic strategy involves the reaction of a substituted acetanilide (B955), specifically N-(4-methoxyphenyl)acetamide (also known as N-(4-anisyl)acetamide), with a Vilsmeier reagent. rsc.orgnih.gov This reagent is typically prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ijsr.netrsc.org The reaction of the acetanilide with the Vilsmeier reagent leads to a multicomponent reaction involving chlorination, formylation, and ultimately, cyclization to yield the desired 2-chloro-6-methoxyquinoline-3-carbaldehyde. researchgate.net The presence of an electron-donating group, such as the methoxy (B1213986) group at the para-position of the acetanilide, facilitates the cyclization process, generally leading to good yields. researchgate.net

The mechanism of the Vilsmeier-Haack reaction for the formation of 2-chloro-3-formylquinolines from acetanilides is a multi-step process.

Formation of the Vilsmeier Reagent : The reaction is initiated by the interaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, [ClCH=N⁺(CH₃)₂], which is the active Vilsmeier reagent. organic-chemistry.orgwikipedia.orgchemistrysteps.com

Electrophilic Attack : The electron-rich aromatic ring of the N-arylacetamide attacks the electrophilic carbon of the Vilsmeier reagent. This is a classic electrophilic aromatic substitution. ijpcbs.comorganic-chemistry.org

Cyclization and Dehydration : Subsequent intramolecular cyclization occurs where the acetyl group of the acetanilide is involved. This is followed by dehydration, which leads to the formation of the quinoline (B57606) ring.

Hydrolysis : The final step involves the hydrolysis of the resulting iminium salt intermediate during aqueous work-up, which liberates the aldehyde functionality at the 3-position of the quinoline ring. organic-chemistry.orgslideshare.net The chlorine atom at the 2-position is introduced during the cyclization process, facilitated by the reagents present.

Optimization of Reaction Conditions for Synthesis

The yield and purity of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, reaction time, and the choice of solvent and catalyst is crucial for an efficient synthesis. numberanalytics.comnumberanalytics.com

Temperature and reaction duration are critical factors that significantly influence the outcome of the Vilsmeier-Haack cyclization. The reaction is typically initiated at a low temperature (0-5 °C) during the addition of POCl₃ to the DMF and substrate mixture. chemijournal.com Following the initial addition, the reaction mixture is heated to a higher temperature, generally in the range of 80-90 °C, for several hours to drive the cyclization to completion. chemijournal.com

One reported synthesis specifies heating the mixture at 353 K (80 °C) for 15 hours. nih.govresearchgate.net Another protocol involves heating at 90 °C. The duration can vary, with some procedures requiring 4 to 10 hours of heating, depending on the specific substrate. chemijournal.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. ijsr.netchemijournal.com

| Parameter | Value | Reference |

| Initial Temperature | 0-5 °C | chemijournal.com |

| Reaction Temperature | 80-90 °C | chemijournal.com |

| Reaction Time | 4-16 hours | ijsr.netchemijournal.com |

In the Vilsmeier-Haack synthesis of this compound, N,N-dimethylformamide (DMF) often serves a dual role as both a reagent for forming the Vilsmeier adduct and as the reaction solvent. ijpcbs.com Using an excess of the amide can be a common practice. ijpcbs.com While other solvents like chloroform, benzene (B151609), and dioxane have been used in Vilsmeier-Haack reactions, DMF is predominantly used for this specific transformation. ijpcbs.com The polarity of solvents like DMF can enhance the reaction rate. numberanalytics.com

While the Vilsmeier-Haack reaction is not typically catalytic in the traditional sense, the stoichiometry of the reagents is important. An excess of the Vilsmeier reagent is generally used. For instance, a molar ratio of 7:3 for phosphorus oxychloride to DMF has been reported in the preparation of the adduct, which is then reacted with the acetanilide. nih.gov In some variations of quinoline synthesis, transition metal ions have been reported to have an effect. rsc.org

Cyclization Reactions in the Synthesis of this compound

The formation of the quinoline ring is a key cyclization step within the Vilsmeier-Haack synthesis of this compound. This intramolecular cyclization is a defining feature of the reaction when applied to N-arylacetamides. researchgate.net The Vilsmeier reagent not only introduces the formyl group but also activates the substrate and facilitates the ring-closing reaction necessary to form the heterocyclic quinoline system. ijpcbs.com

The cyclization is believed to proceed after the initial electrophilic attack of the Vilsmeier reagent on the aromatic ring of the acetanilide. The presence of the electron-donating methoxy group on the aniline (B41778) ring of the starting material, N-(4-methoxyphenyl)acetamide, activates the ring, making it more nucleophilic and thus facilitating both the initial electrophilic substitution and the subsequent cyclization step. researchgate.net This regioselective synthesis is an efficient method for constructing the bicyclic quinoline core.

Purification Techniques for Synthesized this compound

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a commonly employed technique to obtain the compound in a highly pure, crystalline form.

Recrystallization is a fundamental purification technique in chemistry that relies on the differential solubility of a compound in a hot versus a cold solvent. For this compound, various solvent systems have been successfully utilized to achieve purification. The crude product, typically a solid, is dissolved in a suitable hot solvent or solvent mixture, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solvent.

Research findings indicate that a mixture of petroleum ether and ethyl acetate (B1210297) is an effective solvent system for the recrystallization of this compound. nih.govresearchgate.net In this method, the crude product is dissolved in a minimal amount of hot ethyl acetate, and petroleum ether is then added to the hot solution until turbidity is observed. Upon cooling, pure crystals of this compound are formed.

Another documented method involves the use of a single solvent system. Ethyl acetate has been successfully used to recrystallize this compound, yielding the purified product upon cooling. ijsr.net The choice of solvent or solvent system is critical and is determined by the solubility characteristics of the target compound and its impurities.

The table below summarizes the reported solvent systems for the recrystallization of this compound.

| Solvent System | Description |

| Petroleum Ether / Ethyl Acetate | A mixed solvent system used for purification. nih.govresearchgate.net |

| Ethyl Acetate | A single solvent system used for recrystallization. ijsr.net |

Derivatization Strategies and Synthetic Applications of 2 Chloro 6 Methoxyquinoline 3 Carbaldehyde

Condensation Reactions with Amines and Hydrazines to Form Schiff Bases

The carbaldehyde group at the C-3 position of 2-chloro-6-methoxyquinoline-3-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine or azomethine group). rsc.orgresearchgate.net These reactions are fundamental in the synthesis of various heterocyclic systems. rsc.org

For instance, the condensation of this compound with phenylhydrazine (B124118) yields the corresponding Schiff base. rsc.orgnih.gov This intermediate is often not isolated but is used directly in subsequent reactions to construct more complex molecules. rsc.orgnih.gov

Schiff bases derived from this compound can undergo intramolecular cyclization, leading to the formation of fused heterocyclic systems. rsc.orgnih.gov This process typically involves the nucleophilic attack of an atom within the substituent introduced via the condensation reaction onto the quinoline (B57606) ring, often resulting in the displacement of the chlorine atom at the C-2 position.

A key example is the reaction of the Schiff base formed from this compound and phenylhydrazine. rsc.orgnih.gov When this intermediate is heated in nitrobenzene (B124822) with a catalytic amount of pyridine (B92270), it undergoes intramolecular cyclization to afford 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. rsc.orgnih.gov

A significant application of the condensation and subsequent cyclization strategy is the synthesis of pyrazolo[3,4-b]quinolines. nih.govijartet.commdpi.com These compounds are of interest due to their potential biological activities. ijartet.com The general synthetic route involves the initial formation of a Schiff base by reacting this compound with a hydrazine (B178648) derivative, followed by an intramolecular cyclization that forms the pyrazole (B372694) ring fused to the quinoline core. rsc.orgnih.gov

The reaction of this compound with phenylhydrazine to yield 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline serves as a prime example of this synthetic approach. rsc.orgnih.gov

| Reactant | Intermediate | Reaction Condition | Final Product | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Schiff Base | Heating in nitrobenzene with catalytic pyridine | 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | rsc.orgnih.gov |

Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic substitution, providing a pathway for the introduction of various functional groups. nih.gov This reactivity is a cornerstone of the derivatization of this compound.

The replacement of chlorine with fluorine can be a synthetically useful transformation, as the introduction of fluorine can significantly alter the biological properties of a molecule. While specific examples for this compound are not detailed in the provided context, the general principle of nucleophilic aromatic substitution suggests that this transformation could be achieved using a suitable fluoride (B91410) source, potentially under conditions that activate the quinoline ring towards substitution.

The introduction of arylsulfonyl groups at the C-2 position can be accomplished through nucleophilic substitution of the chlorine atom. This type of reaction would typically involve reacting this compound with an arylsulfinate salt. The resulting sulfone derivatives can be valuable synthetic intermediates or possess biological activity in their own right.

Oxidation Reactions of the Carbaldehyde Group

Formation of 2-Chloroquinoline-3-carboxylic Acids

The aldehyde functional group at the C-3 position of this compound can be readily oxidized to the corresponding carboxylic acid, a key intermediate for further derivatization. A common and effective method for this transformation is oxidation using silver nitrate (B79036) in an alkaline medium. tandfonline.com

The reaction involves treating a suspension of this compound in ethanol (B145695) with a warm solution of silver nitrate. tandfonline.com Subsequently, an aqueous ethanolic solution of sodium hydroxide (B78521) is added dropwise, and the mixture is stirred for an extended period at room temperature. tandfonline.com This process yields 2-chloro-6-methoxyquinoline-3-carboxylic acid with high efficiency. tandfonline.com An alternative oxidizing agent that has been noted for converting a quinoline carbaldehyde to its carboxylic acid is silver nitrite (B80452) in the presence of sodium hydroxide. nih.gov

| Starting Material | Reagents | Product | Yield | M.P. (°C) | Reference |

| This compound | 1. AgNO₃, EtOH2. NaOH, 80% aq. EtOH | 2-Chloro-6-methoxyquinoline-3-carboxylic acid | 89% | 259 | tandfonline.com |

Reduction Reactions of the Carbaldehyde and Nitrile Groups

While direct reduction of the carbaldehyde group is a common transformation, a more synthetically versatile pathway involves its conversion to a nitrile group, which can then be reduced to a primary amine. This two-step process expands the synthetic utility of the quinoline core.

First, the aldehyde is converted to a nitrile. This can be achieved by treating 2-chloroquinoline-3-carbaldehyde (B1585622) with aqueous ammonia (B1221849) in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate. rsc.org This reaction transforms the formyl group into a carbonitrile group, yielding 2-chloroquinoline-3-carbonitrile (B1354263). rsc.org

Reduction of Nitrile to Amine

The resulting 2-chloroquinoline-3-carbonitrile can be reduced to the corresponding primary amine, 2-chloro-3-(aminomethyl)quinoline. The reduction of nitriles is a fundamental transformation in organic synthesis, with several established methods.

Catalytic Hydrogenation: This is often the most economical route for producing primary amines from nitriles. wikipedia.org The reaction is typically carried out using hydrogen gas with a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.orgstudymind.co.uklibretexts.org To suppress the formation of secondary and tertiary amine by-products, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Stoichiometric Reductions: Powerful reducing agents are highly effective for this conversion. Lithium aluminum hydride (LiAlH₄) is a common choice for the laboratory-scale reduction of nitriles to primary amines. wikipedia.orglibretexts.org The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. libretexts.orgresearchgate.net This method is particularly suitable for substrates containing other reducible functional groups that might be sensitive to catalytic hydrogenation conditions. Other reagents used for this purpose include borane (B79455) complexes (BH₃-THF or BH₃-SMe₂) and sodium borohydride (B1222165) in the presence of a cobalt or nickel catalyst. commonorganicchemistry.comresearchgate.net

| Substrate Class | Reagent/Catalyst | Product Class | Reference |

| Aromatic Nitriles | LiAlH₄ in dry ether/THF | Primary Amines | researchgate.net |

| Aromatic Nitriles | H₂ gas with Pd, Pt, or Ni catalyst | Primary Amines | wikipedia.orglibretexts.org |

| Aliphatic/Aromatic Nitriles | Diisopropylaminoborane / cat. LiBH₄ | Primary Amines | nih.gov |

Multi-component Reactions Utilizing the Formyl Moiety

The formyl group of this compound is an ideal electrophilic component for multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. rsc.orgchemrestech.com These reactions are highly valued for their efficiency and atom economy in generating molecular diversity.

One notable example is a four-component reaction to produce quinoline-based 1,4-dihydropyridines. semanticscholar.org This involves the reaction of a 2-chloroquinoline-3-carbaldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), an amine, and a dialkylacetylenedicarboxylate. semanticscholar.org Another three-component reaction involves the carbaldehyde, a heteroaromatic amine, and an alkyl isocyanide in the presence of ammonium chloride to yield quinoline-based imidazole-fused heterocycles. semanticscholar.org Furthermore, solvent-free MCRs of 2-chloro-3-formylquinolines with anilines and 2-mercaptoacetic acid, catalyzed by β-cyclodextrin-SO₃H, provide access to quinolinyl-thiazolidinones. nih.govrsc.org

| Reaction Type | Components | Product | Reference |

| Four-Component | 2-Chloroquinoline-3-carbaldehyde, Malononitrile, Amine, Dialkylacetylenedicarboxylate | Quinoline-based 1,4-dihydropyridines | semanticscholar.org |

| Three-Component | 2-Chloroquinoline-3-carbaldehyde, Heteroaromatic Amine, Alkyl Isocyanide | Quinoline-based Imidazole-fused Heterocycles | semanticscholar.org |

| Three-Component | 2-Chloroquinoline-3-carbaldehyde, Substituted Aniline (B41778), 2-Mercaptoacetic acid | Quinolinyl-thiazolidinones | nih.govrsc.org |

Reactions Leading to Fused Quinoline Heterocyclic Systems

The dual reactivity of the formyl and chloro groups in this compound provides a powerful platform for constructing fused polycyclic heterocyclic systems. These reactions often proceed through an initial reaction at the aldehyde followed by an intramolecular cyclization involving the chloro group.

Synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehydes

A significant transformation is the conversion of 2-chloroquinoline-3-carbaldehydes into tetrazolo[1,5-a]quinoline-4-carbaldehydes. rsc.org This reaction builds a tetrazole ring fused to the quinoline core. The synthesis is typically achieved through the reaction of the 2-chloroquinoline-3-carbaldehyde substrate with sodium azide (B81097) (NaN₃). rsc.orgresearchgate.net The reaction can be carried out in solvents like dimethyl sulfoxide (B87167) (DMSO) or acetic acid. rsc.org This transformation proceeds via a nucleophilic substitution of the chlorine atom by the azide ion, followed by an intramolecular cyclization onto the nitrogen of the quinoline ring. researchgate.netmdpi.com The resulting fused tetrazole system is a key intermediate for various other derivatives. chemrestech.com

Formation of Quinolinyl-acridinone Systems

The formyl group of the quinoline aldehyde can participate in condensation reactions to build complex, fused structures such as quinolinyl-acridinones. nih.gov These systems are typically synthesized via a multi-component reaction. The general strategy involves the condensation of a 2-substituted-quinoline-3-carbaldehyde, an active methylene compound like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and an amine. nih.govrsc.org The reaction is initiated by the activation of the aldehyde, followed by a cascade of condensation and cyclization steps to afford the polycyclic quinolinyl-acridinone skeleton. nih.gov

Spectroscopic and Structural Characterization of 2 Chloro 6 Methoxyquinoline 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 2-Chloro-6-methoxyquinoline-3-carbaldehyde provides distinct signals that confirm its molecular structure. In a spectrum recorded in DMSO-d₆, the most downfield signal appears at approximately 11.13 ppm, a characteristic chemical shift for an aldehyde proton (-CHO). ijsr.net The methoxy (B1213986) group (-OCH₃) protons are observed as a sharp singlet at around 3.40 ppm. ijsr.net The aromatic protons on the quinoline (B57606) ring system appear in the range of 6.74 to 7.64 ppm, with their specific shifts and coupling patterns corresponding to their positions on the bicyclic structure. ijsr.net

For comparison, the ¹H NMR spectrum of the related derivative 2,6-dichloroquinoline-3-carbaldehyde (B1351821) in CDCl₃ shows the aldehyde proton at 10.58 ppm and the aromatic protons in the 7.23 to 8.69 ppm range. ijsr.net This highlights how different substituents on the quinoline ring influence the electronic environment and, consequently, the chemical shifts of the protons.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Derivative

| Proton Assignment | This compound (in DMSO-d₆) ijsr.net | 2,6-dichloroquinoline-3-carbaldehyde (in CDCl₃) ijsr.net |

| CHO | 11.13 (s) | 10.58 (s) |

| H-4 | 7.62-7.64 (m) | 8.69 (s) |

| H-5 | 6.74 (s) | 7.23 (s) |

| H-7 | 7.34-7.37 (m) | 8.06 (dd) |

| H-8 | 7.34-7.37 (m) | 7.60 (d) |

| OCH₃ | 3.40 (s) | - |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

While a complete, experimentally assigned ¹³C NMR spectrum for this compound is not detailed in the surveyed literature, data from its derivatives provide insight into the expected chemical shifts. The most notable signal in the ¹³C NMR spectrum of quinoline-3-carbaldehydes is the aldehyde carbon (C=O), which typically resonates significantly downfield. For instance, the aldehyde carbon for 2,6-dichloro-3-formyl quinoline is observed at δ 189.49 ppm. Based on established chemical shift trends, the carbons of the quinoline ring are expected to appear in the approximate range of 110-160 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range due to oxygen's deshielding effect. The methoxy carbon itself (-OCH₃) would be expected in the 55-60 ppm region.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule. For this compound, the IR spectrum (recorded in KBr) shows a strong absorption band at 1636 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the aldehyde group. ijsr.net The presence of the aromatic quinoline core is confirmed by multiple bands in the 1474-1600 cm⁻¹ region, corresponding to C=C bond stretching within the rings. ijsr.net Furthermore, characteristic peaks for the aldehydic C-H bond are observed around 2677 and 2731 cm⁻¹. ijsr.net

Table 2: Key IR Absorption Bands (cm⁻¹) for this compound ijsr.net

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1636 |

| Aromatic Ring | C=C Stretch | 1474-1600 |

| Aldehyde | C-H Stretch | 2677, 2731 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a definitive technique for determining the molecular weight of a compound. While specific experimental mass spectra for this compound were not found in the reviewed literature, its molecular formula, C₁₁H₈ClNO₂, allows for the calculation of its precise mass. The calculated monoisotopic mass is 221.0243562 Da, and the average molecular weight is 221.64 g/mol . nih.gov These values serve as the benchmark for confirming the compound's identity in an experimental mass spectrum, where the molecular ion peak (M⁺) would be expected to appear at an m/z value corresponding to these masses.

No specific ESI-MS data for this compound was available in the surveyed scientific literature. This technique, a soft ionization method, would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 222.03.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined, revealing significant structural details. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The fused quinoline ring system is essentially planar, with a root-mean-square deviation of just 0.0095 Å. nih.gov However, the aldehyde (formyl) group is observed to be slightly bent out of this plane. nih.gov This deviation is quantified by the C-C-C-O torsion angles of -2.4° and 175.9°. nih.gov

For comparison, the derivative 2-Chloro-6-methylquinoline-3-carbaldehyde also features an almost planar quinolinyl fused-ring system (r.m.s. deviation = 0.013 Å), with its formyl group also slightly bent out of the plane. researchgate.net

Table 3: Crystal Data for this compound nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7072 |

| b (Å) | 14.3474 |

| c (Å) | 9.3487 |

| β (°) | 109.415 |

| Volume (ų) | 974.98 |

| Z (molecules/cell) | 4 |

Crystal Data and Refinement Parameters

The crystallographic data for this compound has been determined through single-crystal X-ray studies. The compound crystallizes in a monoclinic system with a P21/c space group. nih.goviucr.org The refinement of the crystal structure data resulted in low R-factors, indicating a high-quality structural determination. nih.govresearchgate.net Detailed parameters are presented in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C11H8ClNO2 |

| Formula Weight (Mr) | 221.63 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.7072 (9) |

| b (Å) | 14.3474 (13) |

| c (Å) | 9.3487 (10) |

| β (°) | 109.415 (2) |

| Volume (V) (ų) | 974.98 (18) |

| Z | 4 |

| Temperature (K) | 290 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| R-factor (R[F² > 2σ(F²)]) | 0.038 |

| Weighted R-factor (wR(F²)) | 0.115 |

| Data-to-parameter Ratio | 16.2 |

Molecular Conformation and Planarity of the Quinoline System

The fused quinoline ring system is a defining feature of these compounds. In this compound, this bicyclic system is observed to be planar, with a root-mean-square (r.m.s.) deviation of just 0.0095 Å from the mean plane. nih.goviucr.orgresearchgate.net This high degree of planarity is characteristic of the aromatic nature of the quinoline core. Similarly, related derivatives such as 2-Chloro-6-methylquinoline-3-carbaldehyde and 2-Methoxyquinoline-3-carbaldehyde also exhibit nearly planar quinoline systems, with r.m.s. deviations of 0.013 Å and 0.005 Å, respectively. nih.govresearchgate.net

Torsion Angles of the Formyl Group

The orientation of the formyl (-CHO) group relative to the quinoline plane is a key structural aspect. In this compound, the formyl group is slightly bent out of the plane of the quinoline system. nih.govresearchgate.net This is quantified by the C—C—C—O torsion angles, which are -2.4 (3)° and 175.9 (2)°. nih.goviucr.org This slight deviation from co-planarity is also observed in derivatives. For instance, in 2-Chloro-6-methylquinoline-3-carbaldehyde, the corresponding torsion angle is 13.5 (4)°. researchgate.net In contrast, the aldehyde group in 2-Methoxyquinoline-3-carbaldehyde is nearly coplanar with the quinoline ring. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

While the title compound lacks strong hydrogen bond donors, its derivatives demonstrate the importance of weaker C—H···O and C—H···N interactions in their crystal packing. For example, in the crystal structure of 2-Methoxyquinoline-3-carbaldehyde, molecules form centrosymmetric dimers through pairs of C—H···O hydrogen bonds. nih.govresearchgate.net A hydrated derivative of a similar quinoline also shows O—H···O and O—H···N hydrogen bonds that consolidate the crystal packing. researchgate.net The packing in some derivatives is further stabilized by C—H···O and C—H···N interactions. researchgate.net

Aromatic π-π stacking is a significant contributor to the crystal packing of these planar molecules. In the crystal structure of a hydrated quinoline derivative, weak π–π interactions with a centroid–centroid distance of 3.578 (3) Å are observed. researchgate.net Similarly, in 2-Methoxyquinoline-3-carbaldehyde, the dimers formed by hydrogen bonding are further linked by π–π interactions between the pyridine (B92270) and benzene (B151609) rings of adjacent molecules, with a centroid–centroid distance of 3.639 (1) Å. nih.govresearchgate.net The crystal packing of 2-Chloro-6-methylquinoline-3-carbaldehyde derivatives also features π–π stacking, with centroid–centroid distances measured between 3.7662 (17) Å and 3.7985 (16) Å. researchgate.net

Theoretical Studies and Computational Chemistry

Computational chemistry provides a powerful tool for understanding the electronic structure and properties of quinoline derivatives, complementing experimental findings. Density Functional Theory (DFT) is a commonly employed method for these investigations.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. dergi-fytronix.com These computational models are crucial for rationalizing the reactivity and intermolecular interaction patterns observed experimentally.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. While detailed computational studies specifically on this compound are not extensively published, comprehensive analyses of closely related derivatives, such as 2-chloroquinoline-3-carboxaldehyde and 2-chloro-7-methylquinoline-3-carbaldehyde, provide significant insight into the computational characterization of this class of molecules. These studies typically utilize methods like B3LYP with basis sets such as 6–311++G(d,p) to investigate various molecular properties. nih.govdergipark.org.tr

Optimized Molecular Geometry

A fundamental application of quantum chemical calculations is the determination of the optimized molecular geometry. Theoretical calculations are used to predict bond lengths and bond angles, which can then be compared with experimental data obtained from techniques like X-ray diffraction (XRD) to validate the computational method. nih.gov For instance, in the study of 2-chloroquinoline-3-carboxaldehyde, the geometric parameters calculated using the B3LYP/6–311++G(d,p) method showed excellent agreement with experimental XRD data. nih.gov The bond length for C2–Cl13 was calculated theoretically at 1.751 Å, which is remarkably close to the experimentally measured value of 1.7519 Å. nih.gov Similar consistency is observed for C-C and C-O bond lengths. nih.gov This high level of agreement suggests that the same computational approach would yield a reliable structure for this compound.

| Parameter | Theoretical Bond Length (Å) (B3LYP/6–311++G(d,p)) | Experimental Bond Length (Å) (XRD) |

| C2–Cl13 | 1.751 | 1.7519 |

| C–O | 1.206 | 1.206 |

| C–C (range) | 1.375 – 1.487 | Not specified in detail |

| C–H (range) | 1.083 – 1.112 | Not specified in detail |

| Table 1: Comparison of theoretical and experimental geometric parameters for the related compound 2-chloroquinoline-3-carboxaldehyde. Data sourced from reference nih.gov. |

Conformational Analysis

For molecules with rotatable bonds, such as the C-C bond connecting the carbaldehyde group to the quinoline ring, different spatial orientations or conformers can exist. DFT calculations are employed to determine the potential energy surface and identify the most stable conformers. In the analysis of 2-chloro-7-methylquinoline-3-carbaldehyde, two stable conformers (trans and cis) were identified based on the orientation of the C=O group. dergipark.org.trdergi-fytronix.com The energy difference between these conformers was calculated to be approximately 14.60 kJ mol⁻¹, indicating a clear preference for one form. dergipark.org.trdergipark.org.tr Such analysis is crucial for understanding the molecule's behavior in different environments.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

| Property | Value (trans-conformer) | Value (cis-conformer) |

| HOMO Energy | Not specified | Not specified |

| LUMO Energy | Not specified | Not specified |

| HOMO-LUMO Energy Gap (ΔE) | 3.75 eV | 3.84 eV |

| Table 2: Calculated electronic properties for the conformers of the related compound 2-chloro-7-methylquinoline-3-carbaldehyde. Data sourced from reference dergipark.org.tr. |

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites. dergi-fytronix.comresearchgate.net The MEP surface displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net In studies of quinoline derivatives, the MEP analysis typically shows the most negative potential localized around the electronegative oxygen and nitrogen atoms, identifying them as sites for electrophilic interaction. nih.govdergi-fytronix.com Conversely, the hydrogen atoms often exhibit a positive potential. nih.gov This analysis is instrumental in understanding intermolecular interactions and chemical reactivity. dergi-fytronix.com

Pharmacological and Biological Investigations of 2 Chloro 6 Methoxyquinoline 3 Carbaldehyde Derivatives

In Vitro Biological Activity Studies

Protein Kinase Inhibition Studies

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often associated with diseases like cancer. ekb.egnih.gov Consequently, the development of kinase inhibitors is a significant area of research. ekb.egnih.gov Derivatives of the quinoline (B57606) scaffold have been identified as a promising class of compounds for kinase inhibition. ekb.eg

Protein kinase CK2 is a constitutively active Ser/Thr protein kinase that is overexpressed in many human cancers, making it an attractive target for anticancer drug development. tandfonline.com Research has explored derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) as potential inhibitors of this enzyme. The carbaldehyde itself is a key intermediate in the synthesis of 2-chloroquinoline-3-carboxylic acids, which have been evaluated for their CK2 inhibitory activity. tandfonline.com

In one study, a series of 3-quinoline carboxylic acid derivatives were synthesized and tested. Among them, 22 compounds were found to inhibit CK2 with IC50 values ranging from 0.65 to 18.2 μM. The most potent inhibitors were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, which are synthesized from the 2-chloroquinoline (B121035) precursors. tandfonline.com

Table 1: CK2 Inhibition by Selected 2-Aminoquinoline-3-Carboxylic Acid Derivatives

This table is interactive. You can sort and filter the data.

| Compound | Structure | IC50 (µM) for CK2 |

| 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid | R1, R2 = OCH3 | 1.8 |

| 2-amino-6-phenoxyquinoline-3-carboxylic acid | R1 = OPh, R2 = H | 2.5 |

| 2-amino-6,7-dichloroquinoline-3-carboxylic acid | R1, R2 = Cl | 1.9 |

| 2-amino-6-chloro-7-methylquinoline-3-carboxylic acid | R1 = Cl, R2 = CH3 | 1.8 |

Data sourced from a study on 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. tandfonline.com

Neuroprotective Effects

Ischemic stroke is a major cause of death and disability, prompting research into new neuroprotective agents. researchgate.net Derivatives of 2-chloro-6-methoxyquinoline-3-carbaldehyde have shown significant promise in this area. researchgate.netnih.gov

Specifically, the quinolylnitrone (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (referred to as QN23), synthesized from this compound, has been identified as a potent neuroprotective agent. researchgate.netnih.gov Studies have demonstrated its strong antioxidant capacity, showing an ability to scavenge various toxic reactive oxygen species (ROS). researchgate.net

In experimental in vitro models of ischemic conditions using neuronal cultures subjected to oxygen-glucose deprivation (OGD), QN23 significantly improved neuronal viability. researchgate.net Furthermore, its neuroprotective efficacy was confirmed in two in vivo models of cerebral ischemia, where it was shown to decrease neuronal death and reduce the size of the infarct. researchgate.net These findings position QN23 as a promising lead compound for the development of treatments for ischemic stroke. researchgate.net

In Silico Computational Studies for Biological Relevance

Computational methods are increasingly used to predict the biological activity and pharmacokinetic profiles of new chemical entities, accelerating the drug discovery process. asianpubs.orgnih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is frequently used to understand how a ligand, such as a drug candidate, might bind to its target receptor. nih.govresearchgate.net

Molecular docking studies have been performed on various quinoline derivatives to determine their binding affinity within the active sites of enzymes. For instance, osmium(IV) complexes derived from related quinoline-based ligands were evaluated through molecular docking, yielding docking energy values that ranged from -286.28 to -326.49 kJ/mol. researchgate.net In other research, docking studies of different quinoline derivatives targeting the HIV non-nucleoside reverse transcriptase (NNRT) enzyme were conducted to assess their binding affinity and potential inhibitory action. nih.gov These computational approaches help to verify and rationalize the results of biological assays. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

ADME properties are critical for determining the viability of a compound as a drug candidate. In silico tools are valuable for predicting these properties early in the research process. asianpubs.orgresearchgate.net

A study involving a series of novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde included an in silico ADME prediction. The results from this computational analysis indicated that the synthesized compounds possess reliable and favorable ADME properties, suggesting their potential as candidates for further pharmacological exploration. asianpubs.orgresearchgate.net This predictive analysis is a crucial step in evaluating the drug-like characteristics of these novel derivatives. asianpubs.orgresearchgate.net

Toxicity Prediction

The preliminary assessment of the toxicological profile of novel chemical entities is a critical step in the drug discovery process. For derivatives of the quinoline scaffold, in silico methods provide a valuable tool for predicting potential toxicity. One such study focused on a series of 4-(2-fluorophenoxy) quinoline derivatives, which, while structurally distinct from this compound derivatives, offer insights into the predictive toxicology of the broader quinoline class. nih.gov

The in silico toxicity profiles, including the prediction of the Lowest Observed Adverse Effect Level (LOAEL), were evaluated using online computational tools. nih.govnih.gov These predictive models are built using extensive datasets of known compounds and their toxicological endpoints. The predicted LOAEL values for a selection of these quinoline derivatives are presented below, providing an early indication of their potential safety profiles. nih.gov

| Compound | Predicted LOAEL (mg/kg/day) |

|---|---|

| 10m | 0.237 |

| 11a | 75.683 |

| 11b | 75.683 |

| 11c | 75.683 |

| 11g | 75.683 |

Structure-Activity Relationship (SAR) Studies of Derivatized Compounds

The biological activity of derivatives of this compound is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how different functional groups and structural modifications influence the pharmacological effects of these compounds. Such studies provide a rationale for the design of more potent and selective therapeutic agents. The core structure, consisting of a substituted quinoline ring with a reactive carbaldehyde group at the 3-position, allows for a wide range of chemical modifications.

Investigations into various series of these derivatives have revealed key structural features that govern their biological efficacy. For instance, the nature of the substituent at the 6-position of the quinoline ring, such as the methoxy (B1213986) group, has been shown to modulate activity. Furthermore, the transformation of the 3-carbaldehyde group into other functional moieties, such as hydrazones, has been a common and effective strategy to generate compounds with diverse pharmacological profiles. mdpi.comresearchgate.net

Impact of Substitutions on Biological Efficacy

The biological efficacy of compounds derived from this compound is profoundly influenced by the nature and position of various substituents on the quinoline core and the modifications made to the 3-carbaldehyde moiety.

In the context of anticancer activity, a study involving quinoline-based hydrazide-hydrazones demonstrated the importance of substitutions on the quinoline ring. mdpi.com For instance, derivatives of 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) were synthesized and evaluated for their cytotoxic effects against the MDA-MB-231 breast cancer cell line. The results indicated that the presence and position of the methoxy group can influence anticancer activity. mdpi.com

The following table summarizes the anticancer activity of a parent compound identified from a screening and its structurally related analogue, highlighting the impact of the quinoline substitution pattern.

| Compound | Quinoline Core | Cell Viability (%) in MDA-MB-231 cells |

|---|---|---|

| Parent Compound 15 | 2-chloro-7-methoxyquinoline | <30% |

In the domain of antibacterial research, a series of 2-chloro-6-methylquinoline (B1583817) hydrazones were synthesized and their activity was evaluated against various bacterial strains. While this series features a methyl group at the 6-position instead of a methoxy group, the findings provide valuable insights into the SAR of this class of compounds. The study revealed that modifications of the 3-formyl group into different hydrazones resulted in compounds with moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

The following table presents the antibacterial activity of selected hydrazone derivatives of a closely related quinoline scaffold.

| Compound | Modification at 3-position | Bacterial Strain | Activity |

|---|---|---|---|

| Hydrazone Derivative A | Condensation with acyl hydrazine (B178648) | Escherichia coli | Moderate |

| Hydrazone Derivative B | Condensation with semicarbazide | Staphylococcus aureus | Good |

| Hydrazone Derivative C | Condensation with thiosemicarbazide | Pseudomonas aeruginosa | Moderate |

These studies underscore the principle that even minor structural modifications to the this compound scaffold can lead to significant changes in biological activity. The presence of electron-donating groups like the methoxy group on the quinoline ring, and the conversion of the carbaldehyde into various hydrazones, are key determinants of the resulting pharmacological properties.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

The primary method for synthesizing 2-chloroquinoline-3-carbaldehydes, including the 6-methoxy substituted variant, is the Vilsmeier-Haack reaction. ijsr.netnih.gov This reaction typically involves treating an appropriate acetanilide (B955) with a Vilsmeier reagent, which is a combination of a formamide (B127407) (like N,N-dimethylformamide, DMF) and a chlorinating agent (like phosphorus oxychloride or phosphorus pentachloride). rsc.orgrsc.org

Future research in this area could focus on several key aspects to refine and improve the synthesis of this important intermediate:

Optimization of Reaction Conditions: While the Vilsmeier-Haack reaction is effective, further studies could optimize conditions to improve yields, reduce reaction times, and minimize the use of harsh reagents. chemijournal.com This includes exploring alternative solvents and catalysts to enhance efficiency.

Green Chemistry Approaches: There is a growing need for more environmentally benign synthetic methods. Future work could investigate microwave-assisted synthesis, which has been shown to be effective for some derivatives, or the use of solid-supported reagents to simplify purification and reduce waste. nih.gov

Expansion of Substrate Scope: Research could explore a wider range of starting materials to create a more diverse library of substituted 2-chloroquinoline-3-carbaldehydes. This would involve synthesizing and testing various N-arylacetamides with different electronic and steric properties to understand their impact on the Vilsmeier-Haack cyclization. rsc.org

Alternative Synthetic Pathways: While the Vilsmeier-Haack reaction is predominant, exploring entirely new synthetic routes could lead to more efficient or versatile methods. This might include novel cyclization strategies or transition-metal-catalyzed reactions that could offer different regioselectivity or functional group tolerance.

A summary of established synthetic approaches is presented below.

| Reaction Name | Starting Materials | Reagents | Key Features | Reference |

| Vilsmeier-Haack Reaction (Meth-Cohn Synthesis) | N-(4-anisyl)acetamide | Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) | A versatile and widely used method for formylation and cyclization to form the quinoline (B57606) ring system. | rsc.orgnih.gov |

| Vilsmeier-Haack Reaction from Oximes | 4-Methoxyacetophenone oxime | Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) | An alternative pathway that utilizes oximes as the starting material for the cyclization reaction. | ijsr.net |

Exploration of Further Biological Targets and Mechanisms of Action

2-Chloro-6-methoxyquinoline-3-carbaldehyde is primarily a synthetic intermediate, but its derivatives have shown significant biological potential. A key future direction is to systematically explore the therapeutic possibilities of new compounds derived from this scaffold.

One of the most promising areas of investigation stems from the development of (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide, a nitrone derivative known as QN23. nih.govresearchgate.net This compound has demonstrated potent antioxidant and neuroprotective properties, showing efficacy in models of ischemic stroke. nih.govresearchgate.net This finding opens up a major avenue for future research:

Neuroprotection and Neurodegenerative Diseases: Based on the activity of QN23, a focused effort to synthesize and screen new derivatives for activity against neurodegenerative diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) is warranted. The mechanism of action, likely related to scavenging reactive oxygen species (ROS), should be explored in greater detail. nih.gov

Anticancer Activity: The quinoline core is present in numerous anticancer agents. rsc.org Future research should involve synthesizing a library of derivatives from this compound and screening them against a diverse panel of human cancer cell lines. Identifying specific molecular targets, such as kinases or topoisomerases, would be a critical next step.

Antimicrobial and Antiviral Potential: Given the broad biological activity of quinolines, new derivatives should be evaluated for their efficacy against a range of pathogens, including drug-resistant bacteria, fungi, and viruses. nih.gov A related compound, 2-Methoxy-quinoline-3-carbaldehyde, has shown in vitro antimicrobial activity, suggesting this is a promising area of exploration. biosynth.com

The table below outlines potential biological applications for derivatives of the target compound.

| Therapeutic Area | Potential Biological Target/Mechanism | Lead Compound Example | Reference |

| Ischemic Stroke | Antioxidant, Neuroprotection, Reactive Oxygen Species (ROS) Scavenging | (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (QN23) | nih.govresearchgate.net |

| Cancer | Kinase inhibition, DNA gyrase/topoisomerase inhibition | General quinoline-based drugs | rsc.orgnih.gov |

| Infectious Diseases | Inhibition of bacterial DNA synthesis, disruption of microbial cell processes | 2-Methoxy-quinoline-3-carbaldehyde | biosynth.com |

Advanced Computational Modeling for Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activity. mdpi.com For this compound and its derivatives, these techniques can accelerate the discovery process significantly.

Future research should integrate the following computational approaches:

Structure-Based Drug Design (SBDD): Once a specific biological target (e.g., an enzyme or receptor) is identified, SBDD can be employed. Using the crystal structure of the target, molecular docking simulations can predict how different derivatives of the quinoline scaffold will bind. This allows for the rational design of modifications to improve binding affinity and selectivity. The known crystal structure of this compound provides an excellent starting point for these in silico studies. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): As biological activity data is generated for a series of derivatives, QSAR models can be developed. mdpi.com These mathematical models create a correlation between the chemical structures of the compounds and their biological activities, enabling the prediction of potency for newly designed molecules before they are synthesized.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model can be built and used to screen virtual libraries for new, structurally diverse compounds with the potential for the desired biological activity. mdpi.com

De Novo Drug Design: Advanced algorithms can be used to "grow" novel molecules within the binding site of a target protein, using fragments of the quinoline scaffold as a starting point. mdpi.com This can lead to the discovery of entirely new chemical entities with optimized properties.

Clinical Translational Research Potential

While this compound itself is a precursor molecule, its derivatives, particularly in the area of neuroprotection, have translational potential. The journey from a promising preclinical compound to a clinical candidate is long and requires a structured research plan.

Future efforts should be directed towards:

Lead Optimization: The most promising compounds, such as the neuroprotective agent QN23, must undergo lead optimization. nih.gov This involves medicinal chemistry efforts to improve key drug-like properties, including potency, selectivity, metabolic stability, and oral bioavailability, while minimizing potential toxicity.

In-depth Preclinical Evaluation: Optimized lead compounds must be subjected to rigorous preclinical testing. This includes evaluation in more advanced animal models of disease (e.g., transient middle cerebral artery occlusion models for stroke), detailed pharmacokinetic and pharmacodynamic studies, and comprehensive safety and toxicology assessments.

Biomarker Development: For potential clinical trials, identifying biomarkers that can measure the biological effect of the drug in humans will be crucial. For a neuroprotective agent, this could involve imaging techniques or specific molecular markers related to oxidative stress and neuronal damage.

Regulatory Pathway and Clinical Trial Design: The ultimate goal is to move a candidate compound into Phase I clinical trials to assess its safety in humans. This requires compiling a comprehensive data package for regulatory submission and designing a robust clinical trial protocol. The strong preclinical evidence for quinoline-based nitrones in stroke provides a solid foundation for pursuing this translational path. researchgate.net

Q & A

Basic: What are the established synthetic routes for 2-chloro-6-methoxyquinoline-3-carbaldehyde?

The compound is commonly synthesized via the Vilsmeier-Haack reaction , where N-(4-anisyl)acetamide reacts with a Vilsmeier reagent (phosphorus oxytrichloride and DMF) at 353 K for 15 hours. The crude product is isolated by ice quenching and purified via recrystallization (petroleum ether/ethyl acetate) . Yield typically ranges from 62% to 75%, with purity confirmed by melting point (145–146°C) and spectroscopic data (IR: 1680 cm⁻¹ for C=O; NMR: δ 10.55 ppm for aldehyde proton) .

Basic: How is the crystal structure of this compound determined and validated?

Single-crystal X-ray diffraction (SCXRD) in the monoclinic space group P2₁/c confirms the structure. Key parameters include unit cell dimensions (a = 7.7072 Å, b = 14.3474 Å, c = 9.3487 Å, β = 109.415°) and anisotropic displacement ellipsoid refinement. Hydrogen atoms are modeled in calculated positions (riding model) with isotropic thermal parameters. Validation uses SHELXL for refinement and R-factor analysis .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR, IR) be resolved during characterization?

Contradictions in spectral data (e.g., unexpected splitting or peak shifts) often arise from solvent effects, impurities, or tautomerism. To resolve:

- Cross-validate with SCXRD to confirm bond lengths and angles .

- Compare experimental IR with DFT-calculated vibrational spectra to assign carbonyl (C=O) and C=N stretches accurately .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 221.64 for [M+H]⁺) .

Advanced: What strategies optimize the Vilsmeier-Haack reaction for higher yield or scalability?

- Reagent stoichiometry: Adjust POCl₃:DMF ratio (e.g., 7:3 molar ratio) to enhance formylation efficiency .

- Temperature control: Maintain 273 K during reagent preparation to minimize side reactions .

- Solvent selection: Replace petroleum ether with dichloromethane for faster recrystallization .

- Catalyst screening: Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Advanced: How does the methoxy group at position 6 influence reactivity in medicinal chemistry applications?

The 6-methoxy group:

- Enhances electron density on the quinoline ring, facilitating electrophilic substitution at C-3.

- Modulates bioavailability by altering lipophilicity (logP ~2.1 predicted).

- Affords hydrogen-bonding interactions in enzyme binding pockets, as seen in analogs with antimalarial or kinase inhibitory activity .

Advanced: What challenges arise during crystallographic refinement of this compound?

- Disordered solvent molecules: Use SQUEEZE (PLATON) to model unresolved electron density .

- Anisotropic thermal motion: Refine non-H atoms with anisotropic displacement parameters (ADPs) to improve R-factors .

- Hydrogen placement: Apply riding models for H-atoms but validate with neutron diffraction or Hirshfeld surface analysis if uncertainties exceed 0.01 Å .

Methodological: How can computational tools aid in designing derivatives of this compound?

- Docking studies: Use AutoDock Vina to predict binding affinities for target proteins (e.g., PfDHFR in malaria).

- DFT calculations: Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) for redox activity .

- QSAR models: Correlate substituent effects (e.g., Cl at C-2) with biological activity using MOE or Schrödinger .

Methodological: What analytical techniques are critical for purity assessment beyond NMR?

- HPLC-DAD: Use a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm.

- Elemental analysis: Confirm %C, %H, %N within ±0.4% of theoretical values (C: 59.61%, H: 3.64%, N: 6.32%) .

- TGA-DSC: Monitor decomposition onset (>200°C) to assess thermal stability .

Advanced: How to address low reproducibility in synthetic protocols across labs?

- Standardize moisture control: Use anhydrous solvents and glovebox conditions to prevent hydrolysis of POCl₃ .

- Calibrate heating sources: Ensure consistent temperature (±2 K) with oil baths over hot plates .

- Validate intermediates : Characterize the Vilsmeier adduct (e.g., via ³¹P NMR) before proceeding to cyclization .

Methodological: What are the best practices for reporting crystallographic data in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.